molecular formula C10H11NO B2569629 (1-Benzofuran-2-ylmethyl)(methyl)amine CAS No. 34900-01-1; 74377-46-1

(1-Benzofuran-2-ylmethyl)(methyl)amine

Cat. No. B2569629
Key on ui cas rn: 34900-01-1; 74377-46-1
M. Wt: 161.204
InChI Key: IHPDRTMPENQTEH-UHFFFAOYSA-N
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Patent
US07557125B2

Procedure details

To a solution of 1.0 M BH3/THF (30 mL, 30 mmole) at 0° C. was added N-methylbenzofuran-2-carboxamide (1.75 g, 10 mmole). The reaction mixture was allowed to warm to RT, then was heated at reflux overnight. The reaction was cooled to 0° C. and excess methanol was added. The resulting solution was concentrated in vacuo and the residue was purified by flash chromatography on silica gel (3% MeOH/CH2Cl2). The tile compound (0.2 g, 12%) was obtained as a white solid: MS (ES) m/e 162 (M+H)+.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
12%

Identifiers

REACTION_CXSMILES
B.C1COCC1.[CH3:7][NH:8][C:9]([C:11]1[O:12][C:13]2[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=2[CH:15]=1)=O>CO>[CH3:7][NH:8][CH2:9][C:11]1[O:12][C:13]2[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=2[CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
1.75 g
Type
reactant
Smiles
CNC(=O)C=1OC2=C(C1)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (3% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
CNCC=1OC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 12.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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